molecular formula C21H21N3O3 B12189645 methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate

methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate

Cat. No.: B12189645
M. Wt: 363.4 g/mol
InChI Key: MVXVNYRNHQOAPC-UHFFFAOYSA-N
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Description

Methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate is a quinoline-derived compound featuring a pyridin-2-yl substituent at position 2 and a propan-2-yl group at position 6 of the quinoline core. The glycinate ester moiety is linked via a carbonyl group to the quinoline nitrogen at position 2.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[(6-propan-2-yl-2-pyridin-2-ylquinoline-4-carbonyl)amino]acetate

InChI

InChI=1S/C21H21N3O3/c1-13(2)14-7-8-17-15(10-14)16(21(26)23-12-20(25)27-3)11-19(24-17)18-6-4-5-9-22-18/h4-11,13H,12H2,1-3H3,(H,23,26)

InChI Key

MVXVNYRNHQOAPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCC(=O)OC)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the pyridine and isopropyl groups. This can be achieved through nucleophilic aromatic substitution reactions.

    Coupling with Glycine: The final step involves coupling the substituted quinoline with glycine methyl ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Ester Hydrolysis

The glycinate ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products
Acid-catalyzed hydrolysisH₂SO₄/H₂O, refluxCarboxylic acid + methanol (via protonation and nucleophilic attack)
Base-mediated saponificationNaOH/EtOH, 60–80°CSodium carboxylate salt + methanol (via hydroxide ion nucleophilic attack)

This reaction is critical for modifying the compound’s solubility or introducing reactive carboxyl groups for further derivatization.

Amide Bond Formation

The carbonyl group adjacent to the quinoline core facilitates nucleophilic acyl substitution reactions with amines.

Reagents/Conditions Mechanism Applications
Primary/secondary amines, DCC/DMAPActivation of carbonyl to form reactive intermediateSynthesis of amide analogs for biological screening

For example, reaction with aniline derivatives could generate N-aryl amides, as seen in structurally related pyrazole-carbothioamide systems .

Quinoline Core Modifications

The quinoline ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry.

Electrophilic Substitution

Reaction Reagents Position Notes
NitrationHNO₃/H₂SO₄, 0–5°CC5 or C7Electron-deficient quinoline favors meta-directing groups
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃C3Pyridine substituent deactivates the ring

Metal Coordination

The pyridyl nitrogen and quinoline’s aromatic system enable coordination with transition metals (e.g., Ru, Pd), useful in catalytic applications .

Pyridine Substituent Reactivity

The 2-pyridyl group enhances solubility in polar solvents and participates in:

  • N-Oxidation : Using mCPBA (meta-chloroperbenzoic acid) to form pyridine N-oxide, altering electronic properties .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis .

Reductive Alkylation

The isopropyl group at C6 of the quinoline can undergo hydrogenolysis under H₂/Pd-C to yield a primary alcohol, enabling further functionalization.

Stability Under Oxidative Conditions

The compound’s stability was assessed under varying conditions:

Oxidizing Agent Conditions Degradation Products
H₂O₂ (3%)25°C, 24hQuinoline N-oxide + glycinate decomposition
KMnO₄ (dilute)pH 7, 50°CCleavage of quinoline ring observed

Comparative Reactivity with Analogous Compounds

The glycinate ester’s reactivity aligns with methyl esters in PROTAC linkers (e.g., hydrolysis rates correlate with steric hindrance) . Pyridine-containing quinazolines show similar EAS preferences .

Key Mechanistic Considerations

  • Steric Effects : The isopropyl group at C6 hinders nucleophilic attack at the adjacent carbonyl.

  • Electronic Effects : Electron-withdrawing pyridyl and carbonyl groups direct EAS to specific quinoline positions.

Scientific Research Applications

Methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The quinoline and pyridine moieties allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The compound shares functional and structural similarities with several heterocyclic derivatives, as identified in patent literature and chemical databases. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Potential Applications
Target Compound : Methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate Quinoline - Pyridin-2-yl (position 2)
- Propan-2-yl (position 6)
- Glycinate ester (position 4)
~407.4 (estimated) Ester, amide, aromatic rings Kinase inhibition, antimicrobial agents
Analog 1 : Methyl N-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]glycinate Thienopyrimidine - Thiophene-fused pyrimidine
- Propan-2-yl (position 6)
- Glycinate ester
369.46 Ester, thioether, hydroxyl Enzyme inhibition, prodrug design
Analog 2 : Sarolaner (from ) Isoxazoline - Trifluoromethyl groups
- Aromatic carboxamide
581.3 (approx.) Amide, halogenated groups Veterinary antiparasitic agents
Analog 3 : N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (from ) Pyridine-thiazole - Thiazole ring
- Pyridinyl substituent
- Sulfonamide
~360.4 (estimated) Sulfonamide, aromatic rings Antimicrobial or anticancer agents

Structural and Functional Differences

Core Heterocycle: The target compound uses a quinoline core, which enhances planar stacking interactions with biological targets like DNA or enzyme pockets. Analog 1 employs a thienopyrimidine core, offering reduced aromaticity but increased solubility due to the thiophene ring’s sulfur atom . Analog 3 uses a pyridine-thiazole hybrid, combining nitrogen-rich rings for hydrogen bonding and metal coordination .

Sarolaner (Analog 2) uses a stable amide group, favoring prolonged half-life but requiring metabolic activation for efficacy .

Substituent Effects :

  • The propan-2-yl group in the target compound and Analog 1 may enhance lipophilicity, aiding membrane permeability.
  • Trifluoromethyl groups in Sarolaner improve metabolic stability and electron-withdrawing effects, critical for target binding .

Biological Activity

Methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate, with the CAS number 1144466-04-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21N3O3C_{21}H_{21}N_{3}O_{3} with a molecular weight of 363.4 g/mol. The structure features a quinoline core substituted with pyridine and isopropyl groups, which contribute to its unique properties and biological interactions.

PropertyValue
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
IUPAC Namemethyl 2-[(6-propan-2-yl-2-pyridin-2-ylquinoline-4-carbonyl)amino]acetate
InChI KeyMVXVNYRNHQOAPC-UHFFFAOYSA-N
SMILESCC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCC(=O)OC)C3=CC=CC=N3

The biological activity of this compound primarily involves its interaction with specific molecular targets. The quinoline and pyridine moieties facilitate binding to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, related quinoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific kinases and enzymes involved in cellular signaling pathways. For example, in vitro assays have demonstrated that this compound can inhibit PI3Kδ kinase activity with an IC50 value comparable to other known inhibitors, suggesting its potential as a therapeutic agent in inflammatory diseases and cancers .

Case Studies and Research Findings

  • In Vivo Efficacy : In rodent models of inflammation, compounds structurally related to this compound exhibited significant anti-inflammatory effects, leading to reduced symptoms and improved health outcomes .
  • Mechanistic Studies : Research indicates that the compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. For example, studies have shown that it can downregulate the expression of pro-inflammatory cytokines in macrophages .
  • Comparative Studies : When compared to other quinoline derivatives like chloroquine, this compound demonstrated enhanced selectivity for certain targets, making it a promising candidate for further development .

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold in drug design due to its ability to interact with various biological macromolecules. Its unique structural features allow it to be used as an intermediate in the synthesis of more complex therapeutic agents.

Q & A

Q. What synthetic strategies are recommended for the preparation of methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving:
  • Condensation : Reacting substituted pyridine and quinoline precursors (e.g., 2-aminopyridine derivatives) with carbonylating agents under palladium or copper catalysis in solvents like DMF or toluene .
  • Cyclization : Acid- or base-mediated cyclization to form the quinoline core, followed by functionalization of the glycinate moiety .
  • Purification : Use column chromatography or preparative HPLC (employing C18 columns with acetonitrile/water gradients) to isolate high-purity product .
  • Characterization : Validate via 1^1H/13^13C NMR, FT-IR (amide C=O stretch at ~1650–1700 cm1^{-1}), and high-resolution mass spectrometry .

Q. How should solubility and stability be assessed for this compound in experimental settings?

  • Methodological Answer :
  • Solubility Profiling : Test in polar (DMSO, methanol) and semi-polar (acetonitrile) solvents. For aqueous solubility, prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) .
  • Stability Testing : Incubate at 25°C and 37°C under varying pH (4–9). Monitor degradation via HPLC (retention time shifts or new peaks) over 24–72 hours .
  • Storage : Aliquot and store at –20°C under nitrogen to prevent hydrolysis of the ester group .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • NMR : 1^1H NMR to confirm pyridinyl and quinoline proton environments; 13^13C NMR for carbonyl (amide/ester) and aromatic carbon assignments .
  • FT-IR/Raman : Identify key functional groups (e.g., ester C=O at ~1740 cm1^{-1}, amide I/II bands) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Validate with mutagenesis studies .
  • Pharmacophore Modeling : Align structural features (quinoline core, glycinate side chain) with known bioactive scaffolds to hypothesize mechanisms .

Q. What strategies address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : Compare MIC (microbroth dilution) and cell viability (MTT) results to distinguish bactericidal vs. cytotoxic effects .
  • Batch Reproducibility : Ensure consistent purity (>95% by HPLC) and confirm stereochemical integrity via chiral chromatography .
  • Control Experiments : Test against structural analogs (e.g., pyridinyl-quinoline derivatives lacking the glycinate group) to isolate functional group contributions .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu ratios (e.g., 0.5–5 mol%) to balance cost and efficiency .
  • Process Intensification : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent polarity, and reaction time .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s enzyme inhibition potency?

  • Methodological Answer :
  • Assay Standardization : Use recombinant enzymes from the same supplier (e.g., Sigma-Aldrich) to minimize batch variability.
  • IC50_{50} Validation : Repeat assays with ATP concentration gradients (1–100 μM) to account for competitive inhibition artifacts .
  • Structural Confirmation : Perform X-ray crystallography (as in ) to verify binding modes and rule out crystallization solvent effects.

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer :
  • Hammett Linear Free Energy Relationships : Correlate substituent effects (e.g., pyridinyl vs. phenyl groups) on reaction rates .
  • Frontier Molecular Orbital Theory : Predict regioselectivity in cycloaddition or nucleophilic substitution reactions .

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